Description

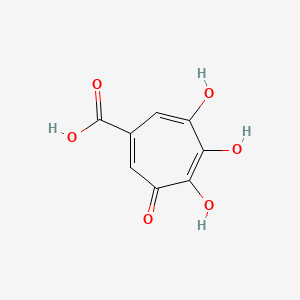

Structure

3D Structure

Properties

CAS No. |

99-23-0 |

|---|---|

Molecular Formula |

C8H6O6 |

Molecular Weight |

198.13 g/mol |

IUPAC Name |

4,5,6-trihydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid |

InChI |

InChI=1S/C8H6O6/c9-4-1-3(8(13)14)2-5(10)7(12)6(4)11/h1-2H,(H,13,14)(H3,9,10,11,12) |

InChI Key |

RRDGXYZZWSIADF-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C(C1=O)O)O)O)C(=O)O |

Canonical SMILES |

C1=C(C=C(C(=C(C1=O)O)O)O)C(=O)O |

Synonyms |

puberulic acid |

Origin of Product |

United States |

Foundational & Exploratory

The History and Discovery of Puberulic Acid: A Technical Guide

Abstract

Puberulic acid, a tropolone natural product, has garnered significant scientific interest since its discovery in the early 20th century. Initially identified as a metabolite of Penicillium species, its unique seven-membered ring structure and diverse biological activities have prompted extensive research. This technical guide provides a comprehensive overview of the history, discovery, and characterization of this compound. It details the seminal experimental protocols for its isolation and structure elucidation, presents key quantitative data on its biological activities, and explores its known mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals interested in the rich history and therapeutic potential of this fascinating molecule.

Introduction

This compound (C₈H₆O₆) is a tropolone derivative first isolated from the fungus Penicillium puberulum.[1][2][3] Its discovery marked a significant advancement in the field of natural product chemistry, introducing a new class of compounds with a distinctive seven-membered aromatic ring system.[4] Over the decades, research has unveiled its potent biological activities, including antimalarial and cytotoxic properties. More recently, this compound has gained public attention due to its implication in health issues associated with contaminated red yeast rice supplements, leading to a renewed focus on its toxicological profile.[4][5] This guide will delve into the historical context of its discovery, the meticulous experiments that led to the elucidation of its structure, and the subsequent studies that have defined its biological and toxicological significance.

History and Discovery

The story of this compound begins in the early 1930s with the pioneering work of Harold Raistrick and his colleagues, who were systematically investigating the metabolic products of microorganisms.

Initial Isolation and Characterization

In 1932, J. H. Birkinshaw and H. Raistrick reported the isolation of two new crystalline substances, this compound and a related compound, from the culture medium of Penicillium puberulum Bainier and Penicillium aurantio-virens Biourge grown on a glucose-based medium.[3] Their work laid the foundation for all subsequent research on this molecule.

Structure Elucidation

While Birkinshaw and Raistrick determined the molecular formula of this compound as C₈H₆O₆, its unique tropolone structure was not fully elucidated until 1950.[5] Through a series of chemical degradation and derivatization experiments, R. E. Corbett, A. W. Johnson, and A. R. Todd definitively established the structure of this compound.[6][7] This was a significant achievement, as the concept of aromaticity in non-benzenoid systems like tropolones was a relatively new and exciting area of organic chemistry at the time.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies adapted from the historical literature on the isolation and characterization of this compound.

Fermentation and Isolation of this compound (Adapted from Birkinshaw & Raistrick, 1932)

-

Microorganism and Culture Conditions: Penicillium puberulum was cultured on a Czapek-Dox medium containing glucose as the primary carbon source. The cultures were incubated at 24°C for approximately 16-20 days.

-

Extraction: The culture filtrate was acidified with hydrochloric acid, leading to the precipitation of a crude mixture of acids. This precipitate was then filtered, washed, and dried.

-

Purification: The crude acid mixture was dissolved in sodium bicarbonate solution and then reprecipitated by the addition of acid. Further purification was achieved by recrystallization from water, yielding pale yellow needles of this compound.

Structure Determination Experiments (Adapted from Corbett, Johnson & Todd, 1950)

-

Methylation: Treatment of this compound with diazomethane yielded a trimethyl derivative, indicating the presence of three acidic hydroxyl groups.

-

Oxidative Degradation: Ozonolysis of this compound yielded carbon dioxide, oxalic acid, and other small fragments, providing clues about the underlying carbon skeleton.[6]

-

Synthesis of Derivatives: Various derivatives, including acetyl and benzoyl esters, were synthesized to characterize the hydroxyl groups and deduce their positions on the tropolone ring.

Quantitative Data

This section summarizes the key quantitative data related to the physicochemical properties and biological activities of this compound in structured tables for easy reference.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₆ | [5] |

| Molecular Weight | 198.13 g/mol | [8] |

| Melting Point | 316-318 °C (decomposes) | |

| Appearance | Pale yellow needles |

Spectroscopic Data

| Technique | Key Data | Reference |

| ¹H NMR (CD₃OD) | δ 7.90 (s, 2H) | |

| ¹³C NMR (CD₃OD) | δ 169.12, 160.17, 156.52, 129.00, 119.76 | |

| Infrared (IR) | νmax (cm⁻¹) 3502, 3259, 1697, 1593, 1535 | |

| Mass Spectrometry (MS) | [M]+ m/z 198.0164 |

Biological Activity

| Activity | Cell Line/Organism | IC₅₀/EC₅₀ | Reference |

| Antimalarial | Plasmodium falciparum (chloroquine-sensitive) | 0.01 µg/mL | [5] |

| Antimalarial | Plasmodium falciparum K1 (chloroquine-resistant) | 0.050 µM | [9] |

| Cytotoxicity | Human MRC-5 cells | 57.2 µg/mL | [5] |

| Cytotoxicity | Human leukemia U937 cells | Strong cytotoxicity | [5] |

| Nephrotoxicity | 3D-cultured human renal proximal tubular epithelial cells (3D-RPTECs) | EC₅₀ = 24.7 µM (at 7 days) | |

| OAT1 Inhibition | HEK293 cells expressing OAT1 | IC₅₀ = 5.4 µM |

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are a consequence of its interaction with specific cellular pathways. This section explores the known mechanisms of action and provides visual representations using Graphviz.

Cytotoxicity and Apoptosis

This compound has been shown to induce apoptosis in cancer cell lines.[5] One of its proposed mechanisms involves the downregulation of gp91-phox, a critical component of the NADPH oxidase complex, which is involved in the production of reactive oxygen species (ROS).[5]

Nephrotoxicity via OAT1 Inhibition

Recent studies have highlighted the nephrotoxic potential of this compound. This toxicity is, at least in part, mediated by its inhibition of the Organic Anion Transporter 1 (OAT1), a key transporter in the renal proximal tubules responsible for the elimination of various drugs and toxins.

Conclusion

From its serendipitous discovery in the 1930s to its recent emergence as a molecule of toxicological concern, this compound has had a rich and evolving history. The early work of pioneers like Raistrick and Todd not only unveiled a novel chemical scaffold but also opened the door to a new area of natural product chemistry. The potent biological activities of this compound, particularly its antimalarial effects, continue to make it a subject of interest for drug discovery. However, the recent incidents of nephrotoxicity underscore the importance of a thorough understanding of its mechanism of action and toxicological profile. This technical guide has aimed to provide a comprehensive resource for researchers by consolidating the historical and scientific knowledge surrounding this remarkable molecule, thereby facilitating future investigations into its therapeutic potential and risks.

References

- 1. Mechanism of this compound contamination in red yeast rice tablets that caused a serious food poisoning outbreak in Japan [jstage.jst.go.jp]

- 2. Mechanism of this compound contamination in red yeast rice tablets that caused a serious food poisoning outbreak in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies in the biochemistry of micro-organisms: this compound C(8)H(6)O(6) and an acid C(8)H(4)O(6), new products of the metabolism of glucose by Penicillium puberulum Bainier and Penicillium aurantio-virens Biourge. With an appendix on certain dihydroxybenzenedicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. 2. Puberulic and puberulonic acids. Part II. Structure - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. This compound | C8H6O6 | CID 592860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Antimalarial troponoids, this compound and viticolins; divergent synthesis and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Puberulic Acid Biosynthesis Pathway in Penicillium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puberulic acid, a tropolone natural product from Penicillium species, has garnered significant interest due to its potent antimalarial activity and recent public health implications. Despite its importance, the complete biosynthetic pathway remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a proposed pathway for this compound biosynthesis, drawing strong parallels from the well-characterized stipitatic acid pathway in Talaromyces stipitatus. We present a hypothesized enzymatic cascade, detailed experimental protocols for gene cluster identification, enzyme characterization, and quantitative analysis, along with visual workflows to guide future research in this area. This document serves as a foundational resource for researchers aiming to unravel the genetics and biochemistry of this compound production for applications in drug discovery and development.

Introduction

This compound is a tropolone-containing secondary metabolite produced by several species of the fungal genus Penicillium, including P. puberulum, P. aurantiovirens, P. johannioli, P. cyclopium viridicatum, and P. adametzioides[1]. This molecule exhibits a range of biological activities, most notably potent antimalarial properties[2]. More recently, it has been identified as a contaminant in certain food supplements, raising public health concerns[3][4][5]. Understanding the biosynthesis of this compound is critical for harnessing its therapeutic potential and for developing methods to control its production.

While the specific biosynthetic gene cluster for this compound has not yet been experimentally confirmed in Penicillium, the closely related tropolone, stipitatic acid, has a well-defined biosynthetic pathway in Talaromyces stipitatus (formerly Penicillium stipitatum)[1][6]. This pathway provides a robust model for proposing the steps involved in this compound synthesis.

Proposed Biosynthetic Pathway of this compound

Based on the stipitatic acid biosynthesis pathway, we hypothesize a four-step enzymatic process for the formation of the this compound core, likely encoded by a contiguous gene cluster. The proposed pathway involves a non-reducing polyketide synthase (NR-PKS), a FAD-dependent monooxygenase, a non-heme Fe(II)-dependent dioxygenase, and a subsequent modifying enzyme, likely a hydroxylase.

Caption: Proposed biosynthetic pathway for this compound in Penicillium species.

Step 1: Polyketide Synthesis by a Non-Reducing Polyketide Synthase (NR-PKS) (PubA) The pathway is proposed to initiate with the iterative condensation of acetyl-CoA and malonyl-CoA units by a non-reducing polyketide synthase (NR-PKS), hypothesized as PubA. This enzyme likely contains a C-methyltransferase domain to introduce a methyl group, and a reductive release domain to yield an aldehyde product, a derivative of 3-methylorcinaldehyde[6].

Step 2: Dearomatization by a FAD-dependent Monooxygenase (PubB) The aromatic ring of the 3-methylorcinaldehyde derivative is then likely dearomatized through hydroxylation by a FAD-dependent monooxygenase, proposed as PubB[6].

Step 3: Oxidative Ring Expansion by a Non-Heme Fe(II)-dependent Dioxygenase (PubC) The key step in forming the seven-membered tropolone ring is catalyzed by a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase, hypothesized as PubC. This enzyme is proposed to catalyze an oxidative ring expansion of the dearomatized intermediate[6].

Step 4: Tailoring Reactions (e.g., PubD) The final steps in the biosynthesis of this compound from the tropolone core likely involve one or more tailoring enzymes, such as hydroxylases or oxidases (e.g., PubD), to install the final hydroxyl and carboxyl groups.

Quantitative Data

Currently, there is a lack of comprehensive, publicly available quantitative data specifically on the production yields of this compound from various Penicillium species under different fermentation conditions. However, studies on other Penicillium secondary metabolites provide a framework for the range of production levels that might be expected and the factors that can influence yield.

| Metabolite | Penicillium Species | Culture Condition | Yield | Reference |

| Penicillic Acid | P. cyclopium | Submerged culture, mannitol | up to 4 mg/mL | [7] |

| Penicillic Acid | Penicillium sp. | Fermentation liquor | 1.57-1.77 g/L | [8] |

| Gluconic Acid | P. puberulum | Surface culture, glucose, 7 days | 91% conversion | [2] |

| Patulin | P. griseofulvum | Culture media | 19.70 ppm | [9] |

| Citrinin | P. puberulum | Culture media | 21.63 ppm | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments required to validate the proposed biosynthetic pathway of this compound.

Identification of the this compound Biosynthetic Gene Cluster

The recent sequencing of the Penicillium adametzioides genome provides a critical resource for identifying the this compound biosynthetic gene cluster[2][3][10][11][12]. A comparative genomics approach, using the known stipitatic acid gene cluster from Talaromyces stipitatus as a query, is the most promising strategy.

Caption: Workflow for identifying the this compound gene cluster.

Methodology:

-

Sequence Retrieval: Obtain the protein sequences for the enzymes of the stipitatic acid biosynthetic gene cluster (tropA, tropB, tropC, tropD) from NCBI[6].

-

Homology Search: Perform a BLASTp or tBLASTn search against the translated genome of Penicillium adametzioides using the Trop protein sequences as queries[2][3][10][11][12].

-

Locus Analysis: Identify the genomic regions in P. adametzioides containing significant hits. Analyze the flanking regions of these hits to determine if they are co-located in a contiguous gene cluster.

-

Cluster Annotation: Annotate the genes within the putative cluster using tools like antiSMASH to predict enzyme functions (e.g., PKS, monooxygenase, dioxygenase)[3][10][11].

Functional Characterization of Biosynthetic Genes

Gene knockout and heterologous expression are essential techniques to confirm the function of the candidate genes.

4.2.1. Gene Knockout using CRISPR-Cas9

Methodology:

-

Guide RNA Design: Design single guide RNAs (sgRNAs) targeting the initial exons of the candidate genes (e.g., pubA, pubC) to create frameshift mutations.

-

RNP Assembly: Assemble ribonucleoprotein (RNP) complexes by incubating the synthetic sgRNA with purified Cas9 nuclease.

-

Protoplast Preparation: Generate protoplasts from P. adametzioides mycelia by enzymatic digestion with a mixture of lysing enzymes, cellulase, and pectinase in an osmotic stabilizer (e.g., 1.2 M sorbitol)[5][13][14][15].

-

Transformation: Transform the protoplasts with the Cas9-sgRNA RNP complexes using a PEG-mediated method[13].

-

Mutant Screening: Screen transformants by PCR using primers flanking the target site, followed by Sanger sequencing to confirm the presence of indels.

-

Metabolite Analysis: Cultivate the wild-type and mutant strains in a suitable production medium. Extract the secondary metabolites and analyze by HPLC-DAD-MS/MS to confirm the abolishment of this compound production in the knockout mutants.

4.2.2. Heterologous Expression

Methodology:

-

Gene Amplification and Cloning: Amplify the full-length cDNAs of the candidate genes from P. adametzioides and clone them into fungal expression vectors under the control of a strong, inducible promoter.

-

Host Transformation: Transform a suitable heterologous host, such as Aspergillus nidulans or a genetically modified Penicillium species, with the expression constructs.

-

Co-expression and Analysis: Co-express different combinations of the biosynthetic genes to reconstitute the pathway. For example, express pubA alone to identify its polyketide product, then co-express pubA and pubB, and so on.

-

Metabolite Identification: Analyze the culture extracts of the transformants by HPLC-DAD-MS/MS to identify the intermediates and the final product, this compound.

Quantitative Analysis of this compound Production

A robust and sensitive LC-MS/MS method is required for the accurate quantification of this compound in fungal cultures and other matrices[16][17].

Methodology:

-

Sample Preparation and Extraction:

-

HPLC-DAD-MS/MS Analysis:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Detection: Monitor for the characteristic UV absorbance of this compound and use a mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

-

Quantification: Use a certified reference standard of this compound to generate a calibration curve for accurate quantification.

-

Conclusion

The biosynthesis of this compound in Penicillium species presents a compelling area of research with implications for drug development and food safety. While the definitive biosynthetic gene cluster and the precise enzymatic steps are yet to be fully elucidated, the well-characterized pathway of the related tropolone, stipitatic acid, provides a strong foundation for a proposed biosynthetic route. The recent availability of the Penicillium adametzioides genome, combined with advanced molecular biology techniques such as CRISPR-Cas9 and heterologous expression, offers a clear path forward for the identification and functional characterization of the this compound gene cluster. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to validate the proposed pathway, quantify production, and ultimately engineer the biosynthesis of this important natural product.

References

- 1. Genetic, molecular, and biochemical basis of fungal tropolone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The first draft genome sequence of Penicillium adametzioides FBCC-F1417, isolated from freshwater plant litter in South Korea | Sciety [sciety.org]

- 3. Item - Genome sequence of Penicillium adametzioides F1417 isolated from fresh water plant litter in South Korea - figshare - Figshare [figshare.com]

- 4. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]

- 6. mdpi.com [mdpi.com]

- 7. Whole-genome comparisons of Penicillium spp. reveals secondary metabolic gene clusters and candidate genes associated with fungal aggressiveness during apple fruit decay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN109456899B - A kind of Penicillium and method for producing penicillic acid by fermentation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. The first draft genome sequence of Penicillium adametzioides FBCC-F1417, isolated from freshwater plant litter in South Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PEG-Mediated Protoplast Transformation of Penicillium sclerotiorum (scaumcx01): Metabolomic Shifts and Root Colonization Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Step‐by‐step protocol for the isolation and transient transformation of hornwort protoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of this compound in Monascus-Fermented Red Yeast Rice by LC-MS/MS Combined with Precolumn Derivatization [mdpi.com]

- 17. researchgate.net [researchgate.net]

chemical structure and properties of puberulic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puberulic acid, a natural tropolone derivative produced by several species of Penicillium, has garnered significant interest in the scientific community due to its potent biological activities, including antimalarial and cytotoxic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of its known mechanisms of action and effects on cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and toxicology.

Chemical Structure and Identification

This compound is a tropolone carboxylic acid with the systematic IUPAC name 3,4,6-trihydroxy-5-oxo-1,3,6-cycloheptatriene-1-carboxylic acid .[1] Its chemical structure is characterized by a seven-membered aromatic ring, which is a hallmark of the tropolone class of compounds.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 3,4,6-Trihydroxy-5-oxo-1,3,6-cycloheptatriene-1-carboxylic acid | [1] |

| CAS Number | 99-23-0 | [1] |

| Molecular Formula | C₈H₆O₆ | [1][2][3][4] |

| Molecular Weight | 198.13 g/mol | [1][2][3] |

| SMILES | C1=C(C=C(C(=C(C1=O)O)O)O)C(=O)O | [3][4] |

| InChI | InChI=1S/C8H6O6/c9-4-1-3(8(13)14)2-5(10)7(12)6(4)11/h1-2H,(H,13,14)(H3,9,10,11,12) | [4] |

Physicochemical Properties

This compound is a cream-colored powder that is soluble in hot water and forms a freely soluble sodium salt.[1] Its physicochemical properties are summarized in the tables below.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Cream-colored powder | [1] |

| Melting Point | 316-318 °C | [1] |

| Solubility | Soluble in hot water. Forms a freely soluble sodium salt. | [1] |

Table 3: Spectroscopic and Chemical Properties of this compound

| Property | Value | Reference |

| UV max (in water) | 270 nm (log ε 4.55), 350 nm (log ε 3.86) | [1] |

| pKa (predicted) | 3.16 ± 0.20 | |

| Mass Spectrometry | Precursor ion [M-H]⁻ at m/z 197.0086 |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, most notably its potent antimalarial and cytotoxic effects. Recent studies have also highlighted its potential nephrotoxicity.

Antimalarial Activity

This compound has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Table 4: In Vitro Antimalarial Activity of this compound

| Organism | Strain | IC₅₀ | Reference |

| Plasmodium falciparum | K1 (chloroquine-resistant) | 0.050 µM |

Cytotoxicity

This compound displays cytotoxic effects against various cell lines. One of its identified mechanisms of action involves the downregulation of the superoxide-generating enzyme NADPH oxidase.

This compound has been shown to down-regulate the gene expression of gp91-phox (also known as NOX2), a critical subunit of the NADPH oxidase complex. This enzyme is responsible for the production of superoxide anions, which are reactive oxygen species (ROS) involved in various cellular processes, including cell signaling and defense against pathogens. By inhibiting gp91-phox expression, this compound can modulate cellular redox status and downstream signaling pathways.

Caption: this compound downregulates superoxide production.

Nephrotoxicity

Recent studies have identified the kidney as a primary target for this compound-induced toxicity. Histopathological examinations have revealed damage to the proximal tubules, suggesting these are particularly susceptible to the compound's effects. The precise molecular mechanisms underlying this nephrotoxicity are still under investigation.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation of this compound from Penicillium Species

The following protocol outlines a general procedure for the isolation of this compound from a fungal culture.

Caption: Workflow for isolating this compound.

Methodology:

-

Fungal Culture: Inoculate a suitable liquid or solid sterile medium with a spore suspension of a this compound-producing Penicillium strain. Incubate under appropriate conditions (e.g., 25-28°C, with shaking for liquid cultures) for a period sufficient for secondary metabolite production (typically 7-14 days).

-

Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the culture filtrate and/or the mycelial mass with an organic solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: Subject the crude extract to chromatographic purification. This may involve initial fractionation by silica gel column chromatography followed by further purification using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Total Synthesis of this compound

Several total syntheses of this compound have been reported. The following is a generalized workflow based on a concise synthetic route.

Methodology:

A concise and practical total synthesis of this compound has been achieved in 8 steps with a 54% overall yield. The key transformation involves the construction of the tropolone framework through multi-tandem oxidation of an aliphatic-triol, which can be derived from D-(+)-galactose. The synthesis avoids the direct introduction of oxygen atoms into the core skeleton, making it an efficient approach.

Antimalarial Activity Assay

The in vitro antimalarial activity of this compound can be determined using a parasite lactate dehydrogenase (pLDH) assay.

Methodology:

-

Parasite Culture: Culture asynchronous P. falciparum (e.g., K1 strain) in human erythrocytes in RPMI medium supplemented with human plasma.

-

Assay Setup: In a 96-well plate, add the parasite culture to wells containing serial dilutions of this compound. Include appropriate controls (e.g., chloroquine as a positive control, and untreated parasites as a negative control).

-

Incubation: Incubate the plate for 72 hours under microaerophilic conditions.

-

pLDH Assay: After incubation, lyse the cells and measure the activity of pLDH, an enzyme released by viable parasites, by adding a substrate solution and measuring the absorbance at a specific wavelength.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) value from the dose-response curve.

Cytotoxicity Assay

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT assay.

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., HeLa, A549) in a suitable medium supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This compound is a fascinating natural product with a unique chemical structure and potent biological activities. Its antimalarial and cytotoxic properties make it a promising lead compound for drug discovery efforts. However, its potential for nephrotoxicity warrants further investigation to understand its toxicological profile fully. The experimental protocols provided in this guide offer a framework for researchers to isolate, synthesize, and evaluate the biological effects of this compound, thereby facilitating further research into its therapeutic potential and mechanism of action.

References

Puberulic Acid: A Comprehensive Technical Review of Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puberulic acid, a tropolone-based natural compound produced by various Penicillium species, has garnered significant attention due to its potent biological activities, including antimalarial and cytotoxic effects. Recent health concerns in Japan linked to contaminated dietary supplements have underscored the urgent need for a thorough understanding of its toxicological profile, particularly its nephrotoxicity. This technical guide provides an in-depth review of the known mechanism of action of this compound, with a focus on its effects at the molecular and cellular levels. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathway diagrams to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Mitochondrial Dysfunction and Oxidative Stress in Renal Proximal Tubules

The primary mechanism underlying the toxicity of this compound, especially its nephrotoxic effects, is the induction of mitochondrial dysfunction and subsequent oxidative stress, primarily targeting the epithelial cells of the renal proximal tubules.[1][2][3][4] This leads to a cascade of events culminating in cell death through both apoptosis and necrosis.

Several key molecular events characterize this mechanism:

-

Mitochondrial Damage: this compound treatment leads to observable mitochondrial structural abnormalities, including swelling and disruption of cristae.[4] This is accompanied by a significant reduction in the expression of key mitochondrial proteins, such as cytochrome c oxidase subunit IV (COX-IV), a critical component of the electron transport chain.[1][4]

-

Energy Depletion: The mitochondrial damage results in a time-dependent decrease in intracellular ATP levels.[2][5] Seahorse XF analysis has confirmed that this compound exposure leads to a reduction in maximal mitochondrial respiration.[2]

-

Oxidative Stress: The compromised mitochondrial function leads to increased production of reactive oxygen species (ROS). This is evidenced by the accumulation of oxidative stress markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG), indicating oxidative damage to DNA.[1][4]

-

Induction of Apoptosis and Necrosis: The culmination of mitochondrial dysfunction, energy depletion, and oxidative stress triggers programmed cell death. Increased levels of cleaved caspase-3, a key executioner caspase in apoptosis, have been observed in cells treated with this compound.[1][4] Given that apoptosis is an ATP-dependent process, under conditions of severe ATP depletion caused by this compound, cell death may also proceed through necrosis.[2]

The involvement of Organic Anion Transporters (OATs), particularly OAT1, is suggested in the uptake of this compound into proximal tubular cells, as the cytotoxicity is partially alleviated by the OAT inhibitor probenecid.[5]

Signaling Pathways

Based on the available evidence, the following signaling pathway is proposed for this compound-induced nephrotoxicity.

Caption: Proposed signaling pathway for this compound-induced nephrotoxicity.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Parameter | Value | Cell Line / Model | Study Conditions | Reference |

| IC50 | 0.01 µg/mL | Plasmodium falciparum (chloroquine-sensitive & -resistant) | In vitro antimalarial activity | [6] |

| IC50 | 57.2 µg/mL (~289 µM) | Human MRC-5 cells (fetal lung fibroblast-like) | Cytotoxicity assay | [7] |

| IC50 | 5.4 µM | OAT1-expressing HEK293 cells | Inhibition of furosemide uptake | [5] |

| EC50 | 24.7 µM | 3D-cultured primary human renal proximal tubular epithelial cells (3D-RPTECs) | Intracellular ATP decrease after 7 days | [5] |

| NOAEL | 1 mg/kg/day | Crl:CD(SD) rats (male and female) | 28-day subacute oral toxicity study | [8] |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the mechanism of action of this compound.

In Vitro Nephrotoxicity Assessment using 3D-Cultured Human Renal Proximal Tubular Epithelial Cells (3D-RPTECs)

This protocol is adapted from studies evaluating the cytotoxicity of this compound on human kidney cells.[5]

-

Cell Culture:

-

Culture primary human renal proximal tubular epithelial cells in a suitable medium (e.g., DMEM/F12 supplemented with growth factors) at 37°C in a humidified 5% CO2 atmosphere.

-

To form 3D spheroids, seed cells into ultra-low attachment plates and culture for a specified period (e.g., 7-14 days) to allow for self-assembly.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentrations in the cell culture medium.

-

Expose the 3D-RPTEC spheroids to various concentrations of this compound for different time points (e.g., 24, 48, 72 hours, and 7 days).

-

-

Cytotoxicity Assessment (ATP Measurement):

-

At the end of the treatment period, measure intracellular ATP levels using a commercially available luminescent cell viability assay (e.g., CellTiter-Glo® 3D).

-

Lyse the spheroids and measure the luminescence, which is proportional to the amount of ATP present.

-

Calculate the EC50 value, the concentration of this compound that causes a 50% reduction in ATP levels.

-

In Vivo Nephrotoxicity Study in Rats

This protocol is based on a 28-day subacute toxicity study performed in rats.[8]

-

Animals and Housing:

-

Use specific pathogen-free rats (e.g., Crl:CD(SD)), 5 weeks old, and acclimatize them for at least one week.

-

House the animals in standard conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

-

-

This compound Administration:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose solution).

-

Administer this compound daily via oral gavage for 28 days at various dose levels (e.g., 0, 1, 3, and 10 mg/kg/day for males; 0, 0.3, 1, and 3 mg/kg/day for females).

-

-

Monitoring and Sample Collection:

-

Monitor the general condition and body weight of the animals regularly.

-

Collect urine samples at specified time points for urinalysis (e.g., glucose, protein).

-

At the end of the study, collect blood samples for serum biochemistry analysis (e.g., creatinine).

-

Perform a complete necropsy and collect kidneys and other organs for histopathological examination.

-

-

Histopathology:

-

Fix the collected kidneys in 10% neutral buffered formalin.

-

Embed the tissues in paraffin, section them, and stain with hematoxylin and eosin (H&E).

-

Examine the sections under a microscope for evidence of tubular damage, such as vacuolation, necrosis, and regeneration.

-

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is based on methodologies used to assess mitochondrial dysfunction in renal cells.[2]

-

Cell Seeding and Treatment:

-

Seed human renal proximal tubular epithelial cells (hRPTECs) into a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat the cells with this compound at the desired concentration and for the specified time.

-

-

Seahorse XF Cell Mito Stress Test:

-

Prior to the assay, replace the culture medium with a Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

-

Load the injector ports of the Seahorse XF sensor cartridge with mitochondrial stressor compounds: oligomycin (ATP synthase inhibitor), FCCP (protonophore), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

Perform the assay on a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

-

-

Data Analysis:

-

Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Compare the respiratory profiles of this compound-treated cells to control cells to assess the extent of mitochondrial dysfunction.

-

Conclusion

The available evidence strongly indicates that this compound's mechanism of action, particularly its nephrotoxicity, is driven by the induction of mitochondrial dysfunction and oxidative stress in renal proximal tubular cells. This leads to a cascade of cellular damage, culminating in cell death. The involvement of organic anion transporters in its cellular uptake presents a potential target for mitigating its toxicity. The experimental models and protocols outlined in this guide provide a framework for further investigation into the detailed molecular interactions of this compound and for the development of potential therapeutic interventions or safety assessment strategies. Further research is warranted to fully elucidate the upstream signaling pathways that initiate the observed mitochondrial damage.

References

- 1. Elucidation of this compound-induced nephrotoxicity using stem cell-based kidney organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. Elucidation of this compound–Induced Nephrotoxicity Using Stem Cell-based Kidney Organoids | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of this compound-Induced Nephrotoxicity Using 3D-RPTEC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of this compound contamination in red yeast rice tablets that caused a serious food poisoning outbreak in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A 28-day subacute toxicity study of this compound in Crl:CD(SD) rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Toxicological Profile of Puberulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent health concerns have brought the toxicological profile of puberulic acid (PA) into sharp focus. This technical guide provides a comprehensive overview of the current in vivo toxicological data on this compound, a troponoid compound identified as a contaminant in certain food supplements. The primary focus of this document is a detailed analysis of a 28-day subacute oral toxicity study in rats, which has identified the kidneys and glandular stomach as the principal target organs. This guide consolidates quantitative data, presents detailed experimental methodologies, and visualizes the toxicological workflow to support ongoing research and safety assessment efforts.

Introduction

This compound (PA) is a natural compound produced by certain species of Penicillium fungi. While it has been investigated for potential antimalarial properties, its toxicological profile has remained largely uncharacterized until recently. In March 2024, a significant health issue involving renal dysfunction was reported in Japan, linked to the consumption of food supplements containing red yeast rice (beni-koji).[1][2] Subsequent investigations identified this compound as an unintentional contaminant in these products, prompting urgent toxicological evaluation.[1][2][3][4]

This guide synthesizes the findings from recent in vivo studies to provide a detailed technical resource for professionals in toxicology, pharmacology, and drug development.

Quantitative Toxicological Summary

The primary source of quantitative in vivo data is a 28-day subacute oral toxicity study conducted in Crl:CD(SD) rats.[1][2] The key findings from this and other relevant studies are summarized below.

Table 1: No-Observed-Adverse-Effect Level (NOAEL)

| Species | Sex | NOAEL (Oral Gavage) | Study Duration | Reference |

| Rat | Male | 1 mg/kg/day | 28 days | [2] |

| Rat | Female | 1 mg/kg/day | 28 days | [2] |

Table 2: Summary of Key Toxicological Findings in Rats (28-Day Study)

| Parameter | Male Rat | Female Rat | Reference |

| Primary Target Organs | Kidney, Glandular Stomach | Kidney, Glandular Stomach | [1] |

| Dose Groups | 0, 1, 3, or 10 mg/kg/day | 0, 0.3, 1, or 3 mg/kg/day | [2] |

| Renal Effects | - Increased urinary glucose (10 mg/kg) - Elevated serum creatinine (10 mg/kg) | - | [1][2] |

| Renal Histopathology | - Vacuolation, necrosis, and regeneration of proximal tubules (10 mg/kg) | - Vacuolation, necrosis, and regeneration of proximal tubules (3 mg/kg) | [1][2] |

| Gastric Histopathology | - Apoptosis/necrosis of glandular stomach mucosa (3 and 10 mg/kg) - Diffuse hyperplasia of glandular stomach mucosa (3 and 10 mg/kg) | - Apoptosis/necrosis of glandular stomach mucosa (3 mg/kg) - Diffuse hyperplasia of glandular stomach mucosa (3 mg/kg) | [1] |

| Reversibility (14-day recovery) | - Focal interstitial fibrosis in one high-dose male - Absence of renal lesions in others | - Absence of renal lesions | [2] |

| - Absence of gastric lesions | - Absence of gastric lesions | [2] |

Table 3: Other In Vivo Toxicity Data

| Species | Route | Dosage | Observation | Reference |

| Mouse | Subcutaneous | 5 mg/kg (two injections) | 4 out of 5 malaria-infected mice died. | [1][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The protocol for the pivotal 28-day rat study is outlined below.

28-Day Subacute Oral Toxicity Study in Rats

-

Test System:

-

Species: Crl:CD(SD) rats.[1]

-

Age: 6 weeks old at the start of administration.[2]

-

Supplier: Charles River Laboratories Japan, Inc.

-

Acclimation: At least 6 days.

-

Housing: Animals were housed in a facility accredited by the Center for Accreditation of Laboratory Animal Care and Use, Japan Pharmaceutical Information Center. Cages and bedding were changed twice weekly.[1]

-

Diet: Free access to a basal diet (CRF-1; Oriental Yeast Co., Ltd.) and drinking water.[1]

-

-

Test Substance:

-

Study Design:

-

Administration Route: Oral gavage.[2]

-

Dosage (Males): 0 (control), 1, 3, or 10 mg/kg/day.[2]

-

Dosage (Females): 0 (control), 0.3, 1, or 3 mg/kg/day.[2]

-

Duration: 28 consecutive days.[2]

-

Recovery Period: Satellite groups were maintained for a 14-day treatment-free recovery period to evaluate the reversibility of effects.[1][2]

-

Group Allocation: Animals were randomly allocated to each group based on body weight at the beginning of the experiment.[1]

-

-

Endpoints and Observations:

-

Clinical Observations: Daily general condition checks.

-

Body Weight: Measured periodically.

-

Urinalysis: Assessed for parameters including glucose (GLU).[1]

-

Serum Biochemistry: Assessed for parameters including creatinine (CRE).[1]

-

Gross Pathology: Macroscopic examination of organs at necropsy.[1]

-

Histopathology: Microscopic examination of tissues, with a focus on kidneys and glandular stomach.[1][2]

-

Visualizations: Workflows and Toxicological Effects

While the precise molecular signaling pathways of this compound toxicity are still under investigation, the experimental workflow and the observed pathological outcomes can be visualized to clarify the study design and findings.

Caption: Experimental workflow for the 28-day subacute toxicity study of this compound in rats.

Caption: Summary of this compound's in vivo toxicological effects observed in rats.

Discussion and Conclusion

The available in vivo data clearly establish the kidney as the primary target organ for this compound-induced toxicity, with the glandular stomach also being affected.[1] The 28-day study in rats demonstrates that PA induces nephrotoxicity, characterized by damage to the proximal tubules.[1][2] Key indicators of this damage include increased urinary glucose and elevated serum creatinine levels at higher doses.[1][2]

Histopathological examinations confirm these findings, revealing vacuolation, necrosis, and regeneration in the proximal convoluted tubules of the renal cortex.[1][2] Effects on the glandular stomach, including apoptosis, necrosis, and diffuse hyperplasia, were also observed.[1]

Importantly, the study suggests that the PA-induced nephrotoxicity is largely reversible after a 14-day recovery period, although residual chronic lesions like focal interstitial fibrosis may occur in severe cases.[2] The established NOAEL for both male and female rats under the study conditions was 1 mg/kg/day.[2]

The mechanisms underlying the observed sex differences in sensitivity and the direct causes of gastric lesions remain unclear and warrant further investigation.[1] While a potential mechanism involving the disruption of renal osmoregulation via the sodium/myo-inositol cotransporter 2 (SLC5A11) has been suggested, this requires further in vivo validation.[5]

References

- 1. A 28-day subacute toxicity study of this compound in Crl:CD(SD) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 28-day subacute toxicity study of this compound in Crl:CD(SD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of this compound contamination in red yeast rice tablets that caused a serious food poisoning outbreak in Japan [jstage.jst.go.jp]

- 4. Mechanism of this compound contamination in red yeast rice tablets that caused a serious food poisoning outbreak in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Puberulic Acid in Fungal Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puberulic acid, a tropolone-containing natural product biosynthesized by several Penicillium species, has garnered significant attention due to its potent antimalarial properties and its recent emergence as a potential nephrotoxic contaminant in fermented food products.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role within fungal secondary metabolism. Leveraging the elucidated biosynthesis of the closely related tropolone, stipitatic acid, this document outlines the putative biosynthetic pathway of this compound, details the key enzymes involved, and explores the probable regulatory networks governing its production, with a focus on global regulators like the Velvet complex. Furthermore, this guide furnishes detailed experimental protocols for the investigation of this pathway and presents available quantitative data to aid researchers in the fields of natural product chemistry, mycology, and drug development.

Introduction

This compound is a C₈H₆O₆ polyketide belonging to the tropolone class of secondary metabolites, characterized by a unique seven-membered aromatic ring.[1] First isolated from Penicillium puberulum, it has since been identified in other Penicillium species, including Penicillium adametzioides, which was implicated in a food poisoning incident involving contaminated red yeast rice.[2][3] The biological activities of this compound are of significant interest, exhibiting potent in vitro antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[4] However, concerns regarding its potential nephrotoxicity underscore the need for a deeper understanding of its biosynthesis and regulation.[2]

This guide synthesizes the current knowledge, drawing heavily on the well-characterized biosynthetic pathway of stipitatic acid from Talaromyces stipitatus (formerly Penicillium stipitatum), as this compound is the 5-hydroxy derivative of stipitatic acid.[5][6]

This compound Biosynthesis

While the definitive biosynthetic gene cluster for this compound has not been explicitly characterized in a producing organism, the pathway can be inferred with high confidence from the identified stipitatic acid (trop) gene cluster.[5][6] The biosynthesis initiates from acetyl-CoA and malonyl-CoA, proceeding through a series of enzymatic reactions to form the tropolone core, followed by a final hydroxylation step to yield this compound.

The proposed pathway involves the following key enzymes:

-

TropA: A non-reducing polyketide synthase (NR-PKS) that catalyzes the initial steps of polyketide chain assembly from acetyl-CoA and malonyl-CoA to produce 3-methylorcinaldehyde.[5]

-

TropB: An FAD-dependent monooxygenase that dearomatizes 3-methylorcinaldehyde through hydroxylation at the C-3 position.[5]

-

TropC: A non-heme Fe(II)-dependent dioxygenase responsible for the oxidative ring expansion of the dearomatized intermediate to form the tropolone nucleus, stipitaldehyde.[5]

-

TropD: A cytochrome P450 monooxygenase thought to be responsible for further oxidation steps.[5]

-

Putative 5-Hydroxylase: A currently uncharacterized hydroxylase, likely a cytochrome P450 monooxygenase or a non-heme Fe(II)-dependent dioxygenase, that catalyzes the final hydroxylation of a stipitatic acid precursor at the C-5 position to form this compound.

Proposed Biosynthetic Pathway Diagram

Proposed biosynthetic pathway of this compound.

Regulation of this compound Production

The production of fungal secondary metabolites is tightly regulated by a complex network of transcription factors and global regulatory proteins. While direct evidence for the regulation of the this compound biosynthetic gene cluster is lacking, the well-established role of the Velvet complex in other Penicillium and Aspergillus species provides a strong model for its probable control.[4][7][8]

The Velvet complex, composed of the core proteins VeA, VelB, and the methyltransferase LaeA, is a master regulator of secondary metabolism and fungal development.[4] In the dark, VeA and VelB form a heterodimer that translocates to the nucleus and associates with LaeA. This trimeric complex is proposed to activate the expression of secondary metabolite gene clusters, likely through chromatin remodeling mediated by LaeA's methyltransferase activity.[8] It is highly probable that the expression of the this compound gene cluster is positively regulated by the Velvet complex. Deletion or downregulation of veA or laeA would be expected to decrease or abolish this compound production.

Velvet Complex Regulatory Pathway Diagram

Proposed regulation of this compound biosynthesis by the Velvet complex.

Quantitative Data

Quantitative data directly pertaining to this compound biosynthesis is limited. However, data from related studies on tropolone biosynthesis and the biological activity of this compound are summarized below.

| Parameter | Value | Organism/System | Reference |

| This compound Bioactivity | |||

| IC₅₀ vs. P. falciparum (chloroquine-sensitive) | 0.01 µg/mL | In vitro | [4] |

| IC₅₀ vs. P. falciparum (chloroquine-resistant) | 0.01 µg/mL | In vitro | [4] |

| IC₅₀ vs. MRC-5 human lung cells | 57.2 µg/mL | In vitro | [4] |

| TropB Enzyme Kinetics | |||

| Preferred Cofactor | NADPH | T. stipitatus TropB (recombinant) | [6] |

| kcat (with NADPH) | 3.4 s⁻¹ | T. stipitatus TropB (recombinant) | [6] |

| Kₘ (for NADPH) | 65.3 µM | T. stipitatus TropB (recombinant) | [6] |

| kcat (with NADH) | 3.1 s⁻¹ | T. stipitatus TropB (recombinant) | [6] |

| Kₘ (for NADH) | 158.2 µM | T. stipitatus TropB (recombinant) | [6] |

Experimental Protocols

Gene Knockout in Penicillium using CRISPR-Cas9

This protocol is adapted from established methods for CRISPR-Cas9-mediated gene editing in Penicillium species and can be used for functional analysis of the putative pub gene cluster.

Workflow Diagram:

CRISPR-Cas9 gene knockout workflow in Penicillium.

Methodology:

-

sgRNA Design: Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the coding sequence of the target gene using a suitable design tool.

-

Donor DNA Construction: Amplify ~1 kb regions upstream (5' homology arm) and downstream (3' homology arm) of the target gene from genomic DNA. Assemble these fragments with a selection marker cassette (e.g., hygromycin B phosphotransferase, hph) using fusion PCR or Gibson assembly.

-

Protoplast Preparation: Grow the Penicillium strain in liquid medium to the mid-log phase. Harvest mycelia by filtration, wash with an osmotic stabilizer (e.g., 0.6 M KCl), and digest the cell wall with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum and driselase) in the osmotic stabilizer. Filter the protoplast suspension through sterile glass wool to remove mycelial debris and collect the protoplasts by centrifugation.

-

Transformation: Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl₂). Pre-assemble the Cas9-sgRNA ribonucleoprotein (RNP) complex in vitro. Add the RNP complex and the donor DNA to the protoplast suspension. Add PEG solution to induce transformation.

-

Selection and Screening: Plate the transformation mixture on regeneration agar medium containing the osmotic stabilizer and the selection antibiotic. Incubate until colonies appear. Isolate genomic DNA from individual colonies and perform PCR using primers flanking the target gene and internal to the selection marker to screen for successful homologous recombination.

-

Phenotypic Analysis: Cultivate confirmed knockout mutants and the wild-type strain under this compound-producing conditions. Extract the secondary metabolites from the culture broth and mycelium and analyze by LC-MS to confirm the loss of this compound production in the mutant.

In Vitro Assay for TropC (Non-heme Fe(II)-dependent Dioxygenase)

This protocol is based on the characterization of TropC from T. stipitatus and can be adapted for the putative this compound pathway.[5]

Methodology:

-

Protein Expression and Purification: Clone the coding sequence of tropC into an E. coli expression vector with a His-tag. Express the protein in E. coli BL21(DE3) by induction with IPTG at a low temperature (e.g., 18°C) overnight. Purify the recombinant TropC protein using nickel-affinity chromatography.

-

Enzyme Assay: The reaction mixture should contain Tris buffer (pH 7.5), the dearomatized substrate (product of the TropB reaction), FeSO₄, α-ketoglutarate, and ascorbate.

-

Reaction Initiation and Termination: Initiate the reaction by adding the purified TropC enzyme. Incubate at a suitable temperature (e.g., 30°C). Terminate the reaction at various time points by adding a quenching agent like formic acid or methanol.

-

Product Analysis: Centrifuge the terminated reaction mixtures to pellet the precipitated protein. Analyze the supernatant by LC-MS to detect the formation of the tropolone product (stipitaldehyde). Quantify the product formation by comparing the peak area to a standard curve.

In Vitro Assay for TropD (Cytochrome P450 Monooxygenase)

This is a general protocol for assaying the activity of a cytochrome P450 enzyme and will require optimization for the specific substrate.

Methodology:

-

Protein Expression: Express the tropD gene, along with a cytochrome P450 reductase (CPR) from a suitable fungal host, in a heterologous system such as Saccharomyces cerevisiae or Pichia pastoris. Prepare microsomes from the recombinant yeast cells.

-

Enzyme Assay: The reaction mixture should contain a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the microsomal fraction containing TropD and CPR, the substrate (the product of the TropC reaction), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Reaction Initiation and Termination: Pre-incubate the microsomes, buffer, and substrate. Initiate the reaction by adding the NADPH-regenerating system. Incubate at an optimal temperature (e.g., 30-37°C) with shaking. Terminate the reaction by adding a solvent such as acetonitrile or ethyl acetate.

-

Product Analysis: Extract the product with an organic solvent. Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS analysis to identify and quantify the hydroxylated product.

Conclusion

This compound stands as a fungal secondary metabolite with a dual nature, offering potential as a therapeutic lead while also posing a risk as a mycotoxin. A thorough understanding of its biosynthesis and regulation is paramount for harnessing its beneficial properties and mitigating its harmful effects. While the complete biosynthetic pathway and its specific regulatory mechanisms are yet to be fully elucidated, the knowledge gained from the closely related stipitatic acid pathway provides a robust framework for future research. The experimental protocols and data presented in this guide are intended to equip researchers with the necessary tools to further investigate the fascinating biology of this compound, paving the way for metabolic engineering approaches to enhance its production for pharmaceutical applications or to develop strategies for its control in food safety contexts.

References

- 1. Gluconic acid production by Penicillium puberulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Compound with Distinctive Structure and Biological Activity | TCI AMERICA [tcichemicals.com]

- 4. Proteome analysis of the penicillin producer Penicillium chrysogenum: characterization of protein changes during the industrial strain improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Original Isolation of Puberulic Acid from Penicillium puberulum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed account of the initial isolation and characterization of puberulic acid, a tropolone natural product, from the fungus Penicillium puberulum. The methodologies outlined below are based on the seminal work of Birkinshaw and Raistrick, published in 1932, which marked the first successful separation of this bioactive compound. This document is intended to serve as a comprehensive resource, offering insights into the foundational techniques of natural product chemistry and providing a historical context for contemporary research on this compound and its analogs.

Quantitative Data Summary

The following table summarizes the key quantitative data reported by Birkinshaw and Raistrick (1932) during the initial isolation of this compound.

| Parameter | Value | Notes |

| Yield of Crude Barium Salt | ~ 1.1 g per 2 liters of medium | This was the initial precipitate from the culture filtrate. |

| Yield of Crude this compound | Not explicitly stated | The paper focuses on the properties of the purified substance. |

| Melting Point | 316-318 °C (with decomposition) | Determined using a standard melting point apparatus of the era. |

| Elemental Analysis (C) | 48.5% | Theoretical for C8H6O6: 48.48% |

| Elemental Analysis (H) | 3.2% | Theoretical for C8H6O6: 3.03% |

Experimental Protocols

The following sections detail the experimental methodologies employed in the original isolation of this compound from Penicillium puberulum.

I. Fungal Strain and Culture Conditions

-

Organism: Penicillium puberulum Bainier.

-

Culture Medium: A modified Czapek-Dox solution was utilized. For every 2 liters of medium, the composition was as follows:

-

Glucose: 100 g

-

Sodium Nitrate (NaNO₃): 5.0 g

-

Potassium Dihydrogen Phosphate (KH₂PO₄): 2.0 g

-

Potassium Chloride (KCl): 1.0 g

-

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.5 g

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.02 g

-

Distilled Water: to 2 liters

-

-

Sterilization: The medium was sterilized by autoclaving.

-

Inoculation: The sterilized medium was inoculated with spores of P. puberulum.

-

Incubation: The cultures were incubated at 24°C for approximately 35 days. During this period, a thick, felt-like mycelial mat developed on the surface of the medium.

II. Extraction of Crude this compound

-

Mycelium Separation: After the incubation period, the mycelial mats were removed from the culture medium by filtration.

-

Acidification and Initial Precipitation: The clear, filtered medium was acidified by the addition of hydrochloric acid (HCl). This step is crucial as it protonates the organic acids, reducing their solubility in the aqueous medium.

-

Extraction with a Non-polar Solvent: The acidified medium was then thoroughly extracted with ether in a continuous extraction apparatus. Ether, being immiscible with water, serves to partition the organic acids from the aqueous phase.

-

Concentration: The ether extract was concentrated by distillation to a smaller volume.

III. Purification of this compound

-

Formation of the Barium Salt: The concentrated ether extract was treated with an excess of a hot, aqueous solution of barium hydroxide (Ba(OH)₂). This resulted in the precipitation of the barium salt of the crude organic acids.

-

Isolation of the Barium Salt: The precipitated barium salt was collected by filtration and washed.

-

Liberation of the Free Acid: The barium salt was suspended in water and treated with a carefully calculated amount of sulfuric acid (H₂SO₄) to precipitate the barium as barium sulfate (BaSO₄), thereby liberating the free organic acids in the aqueous solution.

-

Filtration: The insoluble barium sulfate was removed by filtration.

-

Crystallization: The resulting aqueous solution containing the free acids was concentrated by evaporation. Upon cooling, this compound crystallized from the solution.

-

Recrystallization: For further purification, the crude this compound was recrystallized from hot water. This process yielded a cream-colored powder.

Visualizations

The following diagrams illustrate the key workflows and relationships described in the initial isolation of this compound.

Spectroscopic and Mechanistic Insights into Puberulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puberulic acid, a tropolone-containing natural product derived from various Penicillium species, has garnered significant scientific interest due to its diverse biological activities, including antimalarial properties and potential nephrotoxicity. A comprehensive understanding of its physicochemical properties and mechanism of action is crucial for its potential development as a therapeutic agent or for mitigating its toxic effects. This technical guide provides an in-depth interpretation of the spectroscopic data of this compound and explores its putative signaling pathways.

Spectroscopic Data Interpretation

The structural elucidation of this compound is heavily reliant on a combination of modern spectroscopic techniques. This section summarizes the key spectroscopic data and provides an interpretation of the observed signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound in deuterated methanol (CD₃OD) and deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CD₃OD | 7.90 | s | Olefinic protons on the tropolone ring |

| CDCl₃ | 7.26 | s (reference) | Solvent reference |

Interpretation: In deuterated methanol, the two olefinic protons on the tropolone ring of this compound are chemically equivalent and appear as a sharp singlet at 7.90 ppm. The data in deuterated chloroform is limited and primarily serves as a solvent reference.

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

| Solvent | Chemical Shift (δ, ppm) |

| CD₃OD | 169.12, 160.17, 156.52, 129.00, 119.76 |

| CDCl₃ | 77.0 (reference) |

Interpretation: The signals observed in deuterated methanol correspond to the carbon atoms of the this compound skeleton. The downfield shifts are characteristic of the carbonyl and olefinic carbons within the tropolone ring and the carboxylic acid group. The CDCl₃ signal is a reference for the solvent.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| 3300-2500 | O-H (Carboxylic acid) | Stretching | Strong, very broad |

| 3200-3550 | O-H (Phenolic) | Stretching | Strong, broad |

| 1760-1690 | C=O (Carboxylic acid) | Stretching | Strong |

| 1650-1580 | C=O (Tropolone) | Stretching | Strong |

| 1600-1450 | C=C (Aromatic) | Stretching | Medium to strong |

| 1320-1210 | C-O (Carboxylic acid) | Stretching | Medium |

| 1440-1395 & 950-910 | O-H | Bending | Medium |

Interpretation: The FT-IR spectrum of this compound is expected to be dominated by a very broad O-H stretching band from the carboxylic acid dimer, overlapping with the phenolic O-H stretches. Strong carbonyl absorption bands from both the carboxylic acid and the tropolone ring will be prominent. The presence of aromatic C=C stretching and C-O stretching bands further confirms the molecular structure.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a sensitive technique for determining the mass of this compound and studying its fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M-H]⁻ (m/z) | Key Fragments (methylated derivative) |

| ESI-MS/MS | Negative | 197.01 | m/z 255.0 -> 225.0, m/z 255.0 -> 194.0 |

| GC-MS | - | - | Top Peak: 153, 2nd Highest: 198, 3rd Highest: 170 |

Interpretation: this compound has a molecular weight of 198.13 g/mol .[2] In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is observed. Fragmentation studies, often performed on derivatized forms like the methylated ester, can provide further structural information. For instance, the fragmentation of the methylated derivative shows characteristic losses. GC-MS data also provides a fragmentation pattern that can be used for identification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data acquisition. The following are generalized protocols for the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of pure this compound in 0.6 mL of deuterated solvent (e.g., CD₃OD or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe for the specific solvent and sample.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to ¹H NMR, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

FT-IR Spectroscopy Protocol (ATR)

-

Sample Preparation:

-

Place a small amount of solid, crystalline this compound directly onto the ATR crystal.

-

Alternatively, dissolve the sample in a volatile solvent, deposit a drop onto the crystal, and allow the solvent to evaporate.

-

-

Instrument Setup:

-

Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

ESI-MS/MS Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

-

For tandem mass spectrometry (MS/MS), select the molecular ion of interest (e.g., [M-H]⁻ at m/z 197) as the precursor ion.

-

Fragment the precursor ion using collision-induced dissociation (CID) and acquire the product ion spectrum.

-

Putative Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound. Two potential pathways are highlighted below.

Inhibition of ATRA-Induced Superoxide Generation

This compound has been shown to inhibit the all-trans retinoic acid (ATRA)-induced generation of superoxide in the human monocytic cell line U937. This process is primarily mediated by the NADPH oxidase enzyme complex.

References

Methodological & Application

Total Synthesis of Puberulic Acid: A Detailed Protocol for Researchers

Application Notes for Researchers, Scientists, and Drug Development Professionals

Puberulic acid, a natural product produced by several Penicillium species, has garnered significant interest in the scientific community due to its unique tropolone structure and notable biological activities.[1] Initially investigated for its potent antimalarial properties, it has recently drawn public attention for its implication in health issues associated with certain dietary supplements.[1][2] This document provides a comprehensive overview of a total synthesis protocol for this compound, enabling further research into its medicinal chemistry, toxicology, and mechanism of action.

The presented synthesis is a concise and efficient route, achieving a 54% overall yield in 8 steps from a readily available starting material, D-(+)-galactose.[3][4] A key feature of this synthesis is the construction of the tropolone framework through a multi-tandem oxidation of an aliphatic-triol intermediate.[3][4] This approach leverages the carbon-oxygen backbone of the carbohydrate starting material as a "framework source" for the highly oxidized tropolone core.[5] The divergent nature of this synthetic route also allows for the generation of various analogs, facilitating structure-activity relationship (SAR) studies.[6][7][8]

Experimental Protocols

This section details the key experimental procedures for the total synthesis of this compound, based on the work of Sennari et al. The synthesis begins with the commercially available D-(+)-galactose.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on pre-coated silica gel plates.

Synthesis of Key Intermediates

1. Synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose:

-

To a solution of D-(+)-galactose in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Quench the reaction with triethylamine and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired product.

2. Synthesis of the Diene Intermediate:

-

The protected galactose derivative is subjected to a Barbier-type reaction with allyl bromide in the presence of zinc dust.[9] This one-pot reaction forms a homoallylic alcohol.

-

The resulting diol is then protected, for example, as a p-methoxybenzyl (PMB) ether.

-

Subsequent functional group manipulations lead to the formation of a diene precursor ready for ring-closing metathesis.

3. Ring-Closing Metathesis:

-

To a solution of the diene intermediate in dichloromethane, add Grubbs' second-generation catalyst.[10]

-

Reflux the mixture until the starting material is consumed.

-

Remove the catalyst by filtration through a pad of Celite.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the seven-membered ring intermediate.[10]

Formation of the Tropolone Core and Final Product

4. Multi-Tandem Oxidation:

-

The seven-membered cyclic intermediate is subjected to a Parikh-Doering oxidation to form an aldehyde.

-

This is followed by a Pinnick oxidation to yield the corresponding carboxylic acid.[4][10]

-

The protecting groups are then removed.

-

The crucial multi-tandem oxidation of the resulting aliphatic-triol constructs the tropolone framework.[3][4]

5. Final Deprotection and Purification:

-

Removal of any remaining protecting groups, such as the acetonide, affords crude this compound.

-

The final product is purified by silica gel column chromatography to yield pure this compound.[10]

Quantitative Data Summary

| Step | Product | Yield (%) | Overall Yield (%) | Reference |

| 1-7 | Key Intermediates | - | - | [3] |

| 8 | This compound | - | 54 | [3][4] |

Visualizing the Synthesis and Biological Context

To aid in the understanding of the synthetic strategy and the biological relevance of this compound, the following diagrams are provided.

Caption: Total synthesis workflow for this compound starting from D-(+)-galactose.

Caption: Biological activities and associations of this compound.

References